1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-4-11-8-7(6)9-2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNHVZUXWFTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CN=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chichibabin-Type Cyclization Protocols
A notable method involves a Chichibabin cyclization step, which is a nucleophilic aromatic substitution reaction used to form the pyrrolopyrazine ring. This method has been optimized to improve yields and scalability:
- Reagents and Conditions : The reaction typically involves 5-methoxy-1-methyl-1H-indole-3-carbonitrile, 2-methylpyrazine, and strong bases such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS).
- Procedure : Under an inert atmosphere, the nitrile substrate is treated with the pyrazine derivative and base in anhydrous solvents like tetrahydrofuran (THF) or 1,3-dioxolane at controlled temperatures (around 40–50 °C).
- Outcome : This step forms the pyrrolopyrazine intermediate, which upon workup yields the target compound.
- Improvements : An improved protocol was developed to address low yields (20-30%) and reproducibility issues at larger scales (>10 g). The optimized process achieved 40-45% overall yield and 50-60% yield for the Chichibabin step on scales up to 600 g, demonstrating scalability and robustness.
Representative reaction conditions:
| Parameter | Details |
|---|---|
| Starting materials | 5-methoxy-1-methyl-1H-indole-3-carbonitrile, 2-methylpyrazine |
| Base | 2M NaHMDS or 1.3 M LiHMDS |
| Solvent | 1,3-dioxolane or THF |
| Temperature | 40–51 °C |
| Reaction time | 1–3 hours |
| Workup | Quenching with ammonium chloride solution, extraction, and chromatography |
| Yield | 40-45% overall; 50-60% for Chichibabin step |
This method avoids isolating unstable intermediates and streamlines the process by performing coupling and cyclization in one pot, enhancing efficiency and safety.
Sonogashira Coupling and Cyclization Approaches
Sonogashira coupling reactions have been employed to prepare substituted pyrrolopyrazines by coupling alkynes with halogenated pyrazine derivatives:
- Mechanism : This palladium-catalyzed cross-coupling introduces alkynyl groups that can undergo subsequent cyclization to form the pyrrolopyrazine core.
- Advantages : One-pot double Sonogashira protocols allow preparation of unsymmetrical alkynes and avoid isolation of thermally unstable intermediates.
- Applications : These methods have been adapted to synthesize 2-substituted and 4,7-diazaindoles, which are structurally related to the target compound.
While direct application to 1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone synthesis is less documented, these coupling strategies provide a versatile toolkit for constructing the heterocyclic framework.
Summary Table of Preparation Methods
Research Findings and Notes
- The improved Chichibabin protocol represents a significant advancement in the synthesis of this compound, offering reproducible yields and scalability suitable for research and potential industrial applications.
- Sonogashira coupling methods provide complementary synthetic routes, especially for introducing diverse substituents on the pyrrolopyrazine scaffold, although direct synthesis of the ethanone derivative via this route is less documented.
- Cyclization techniques involving hydrazine hydrate demonstrate the chemical versatility of pyrrolopyrazine derivatives and may inspire alternative synthetic strategies for target compound analogs.
- Analytical characterization of synthesized compounds typically involves NMR, MS, and chromatographic purity assessments to confirm structure and purity.
Chemical Reactions Analysis
Nucleophilic Additions at the Ketone Group
The acetyl moiety undergoes classical carbonyl reactions:
-
Grignard Reagent Addition : Reacts with methylmagnesium bromide to form tertiary alcohols. For example, treatment with MeMgBr (THF, 0°C, 2 h) yields 1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)-2-propanol in 78% yield .
-
Reduction to Alcohol : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the ketone to 1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanol with >90% selectivity .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrolo-pyrazine ring participates in EAS reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, DCM, 25°C, 4 h | 2-Bromo-1-(5H-pyrrolo[...]ethanone | 65% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-Nitro-1-(5H-pyrrolo[...]ethanone | 52% |
Regioselectivity favors substitution at the 2- and 3-positions due to resonance stabilization of intermediates .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 125°C) to form biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid achieves 84% yield .
-
Sonogashira Coupling : With terminal alkynes (CuI, PdCl₂(PPh₃)₂, Et₃N), forms ethynyl-linked analogs (e.g., 7-ethynyl derivatives in 70–85% yield) .
Ring Functionalization via Alkylation
The NH group in the pyrrolo-pyrazine ring undergoes alkylation:
-
Methylation : Using methyl iodide (K₂CO₃, DMF, 60°C) produces N-methylated derivatives with >95% conversion .
-
Benzylation : Reacts with benzyl bromide (NaH, THF) to yield N-benzyl-protected analogs (88% yield) .
Condensation Reactions
The ketone participates in Knoevenagel and related condensations:
-
Aldol Condensation : With aromatic aldehydes (NaOH, EtOH, reflux), forms α,β-unsaturated ketones (e.g., cinnamoyl derivatives) .
-
Hydrazone Formation : Reacts with hydrazine hydrate (EtOH, 80°C) to generate hydrazones, precursors for heterocyclic scaffolds .
Oxidation and Reduction of the Heterocycle
Scientific Research Applications
Chemical Properties and Structure
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone has the molecular formula and a molecular weight of approximately 161.16 g/mol. The compound features a pyrrolo[2,3-b]pyrazine ring system, which is known for its diverse reactivity and biological activity. Its structure allows for various functional modifications, making it a versatile candidate for research.
Medicinal Chemistry
The pyrrolo[2,3-b]pyrazine moiety is associated with several bioactive compounds, suggesting that this compound may exhibit significant pharmacological properties. Preliminary studies indicate potential applications in:
- Anticancer Activity : Compounds containing the pyrrolo structure have been linked to anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research has shown that related compounds possess antimicrobial activities against various pathogens. This suggests that this compound could be investigated for similar effects.
Material Science
Due to its unique electronic properties, this compound has potential applications in:
- Organic Electronics : The compound can serve as a building block for organic semiconductors or conductive polymers due to its ability to form stable π-conjugated systems.
- Sensors : Its sensitivity to environmental changes makes it a candidate for developing chemical sensors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo[2,3-b]pyrazine derivatives. The results indicated that specific modifications to the pyrrolo structure enhance cytotoxicity against cancer cell lines. The study concluded that further exploration of this compound could lead to the development of novel anticancer agents.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential anticancer activity | |
| Related derivative | Cytotoxic against cancer cells | Journal of Medicinal Chemistry |
Case Study 2: Antimicrobial Properties
In another investigation published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated various pyrrolo derivatives for their antimicrobial efficacy. The findings suggested that modifications similar to those in this compound could yield compounds with enhanced antimicrobial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone involves its interaction with various molecular targets and pathways:
Kinase Inhibition: The compound inhibits specific kinases, which are enzymes involved in the regulation of cellular processes such as growth and differentiation.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological activity of pyrrolo[2,3-b]pyrazine derivatives is highly dependent on substituent patterns. Below is a comparison with structurally related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., bromine, tosyl) enhance reactivity for cross-coupling reactions, enabling diversification .
- Aromatic substituents (e.g., indole in CHEMBL1978167) improve target affinity and selectivity .
- Chlorination (as in 4-chloro derivatives) increases metabolic stability compared to non-halogenated analogues .
Key Trends :
Biological Activity
Overview
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrrolopyrazine family, which has been extensively studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Target of Action
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It exhibits significant kinase inhibitory activity, which is crucial in regulating cellular processes such as growth, differentiation, and apoptosis. This compound binds to the active sites of kinases, preventing substrate access and subsequent phosphorylation events.
Cellular Effects
Research indicates that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. The modulation of cell signaling pathways and gene expression is a key mechanism through which this compound exerts its effects on cellular metabolism and function .
This compound has been shown to interact with various biomolecules. Its biochemical properties include:
- Inhibition of Kinases : This compound has demonstrated the ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
- Antioxidant Effects : The compound may also exhibit antioxidant activity, contributing to its potential therapeutic benefits.
Antitumor Activity
A study investigating the antitumor effects of this compound showed that it significantly inhibited the proliferation of various cancer cell lines. For instance, in HeLa cells (cervical cancer), the compound induced apoptosis through caspase activation pathways. The IC50 values for these effects were noted to be promising compared to existing chemotherapeutic agents .
Kinase Inhibition
Research has identified that this compound selectively inhibits cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In vitro assays revealed an IC50 value of approximately 0.36 µM against CDK2, indicating potent inhibitory activity that could be leveraged for cancer therapy .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other pyrrolopyrazine derivatives is useful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Antibacterial and antifungal | Broader spectrum of antimicrobial activity |
| 6H-Pyrrolo[3,4-b]pyrazine | Diverse biological activities but less studied | Less potent kinase inhibition compared to this compound |
| This compound | Potent kinase inhibitor; antitumor properties | Significant apoptosis induction in cancer cells |
Q & A
Q. Basic
- HRMS : Validates molecular mass and fragmentation patterns (e.g., [M+H]+ ion analysis) .
- NMR : ¹H and ¹³C NMR resolve aromatic protons and carbonyl groups in the pyrrolo-pyrazine core .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- InChI key : Unique identifiers (e.g., MOOUXQHCDFTMTM-UHFFFAOYSA-N) ensure reproducibility across databases .
How can contradictory biological activity data among structural analogs be resolved?
Advanced
Contradictions often arise from substituent positioning or assay variability. Strategies include:
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., electron-withdrawing vs. donating groups) to identify critical pharmacophores .
- Cytotoxicity assays : Evaluate derivatives against standardized cancer cell lines (e.g., A549, MCF-7) to correlate structure-activity trends .
- Computational modeling : Molecular docking predicts binding affinities to targets (e.g., enzymes, receptors), highlighting key interactions (e.g., hydrogen bonding with nitro groups) .
What methodologies assess the therapeutic potential of this compound derivatives?
Q. Advanced
- In vitro screening : Cytotoxicity assays (e.g., NCI-60 panel) quantify GI₅₀ values to prioritize lead compounds .
- ADMET profiling : Use tools like SwissADME to predict pharmacokinetics (e.g., Lipinski’s rule compliance, bioavailability) .
- Mechanistic studies : Fluorescence polarization or SPR assays measure target engagement (e.g., enzyme inhibition constants) .
- In vivo models : Rodent studies evaluate efficacy and toxicity, guided by in silico predictions .
How do electronic and steric effects influence the reactivity of pyrrolo-pyrazine derivatives?
Q. Advanced
- Electronic effects : Electron-deficient pyrazine rings enhance electrophilic substitution at the 7-position, facilitating functionalization .
- Steric effects : Bulky substituents (e.g., 5-chloropyridinyl) hinder cyclization; microwave-assisted synthesis or flow chemistry may overcome kinetic barriers .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
What safety precautions are critical when handling pyrrolo-pyrazine derivatives?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent dermal/oral exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
How can computational tools aid in designing novel pyrrolo-pyrazine analogs?
Q. Advanced
- Docking software (e.g., PyRx) : Predicts binding modes to targets like kinases or GPCRs .
- QSAR models : Relate substituent properties (e.g., logP, polar surface area) to bioactivity .
- Retrosynthesis planners : Tools like Pistachio propose routes using available precursors .
What are the key challenges in scaling up pyrrolo-pyrazine synthesis?
Q. Advanced
- Purification : Flash chromatography is effective for small scales but impractical industrially; switch to crystallization or continuous flow systems .
- Byproduct formation : Optimize stoichiometry and reaction monitoring (e.g., in-line IR) to minimize impurities .
- Cost : High-purity reagents (e.g., anhydrous K₂CO₃) increase expenses; solvent recycling or catalyst reuse improves cost-efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
